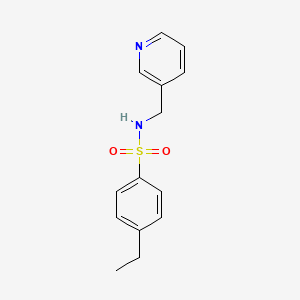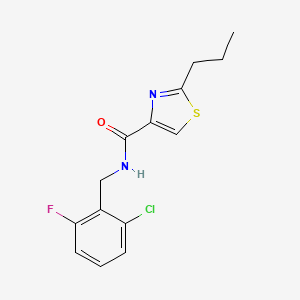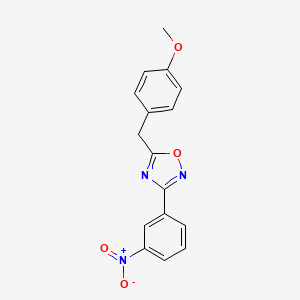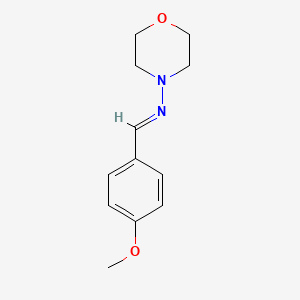
4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as EPB, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. EPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. In
Scientific Research Applications
Prevention of Cerebral Vasospasm
Research has highlighted the potential of endothelin receptor antagonists in preventing cerebral vasospasm, a significant complication following subarachnoid hemorrhage. Compounds such as bosentan, which shares structural similarities with 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide, have demonstrated effectiveness in reducing the constriction of blood vessels in vivo, suggesting a promising therapeutic approach for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Catalysis in Organic Synthesis
The utility of pyridinesulfonamide derivatives in organic synthesis has been explored through the development of pre-catalysts for transfer hydrogenation processes. These catalysts facilitate the reduction of ketones to alcohols under mild conditions, emphasizing the role of sulfonamide-based compounds in enhancing the efficiency and selectivity of chemical reactions (Ruff et al., 2016).
Anticancer and Enzyme Inhibition
The structural framework of this compound has been incorporated into novel compounds showing inhibitory activity against carbonic anhydrase IX, a target for anticancer therapy. These findings suggest potential applications in developing new anticancer agents with improved selectivity and potency (Aimene et al., 2019).
Pharmaceutical Development
The compound's structural analogs have been investigated for their role in synthesizing new pharmaceutical agents. For instance, modifications of benzenesulfonamide scaffolds have led to the development of drugs with potential applications in treating inflammation, viral infections, and various forms of cancer, showcasing the chemical's versatility in drug development (Gul et al., 2016).
Properties
IUPAC Name |
4-ethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-12-5-7-14(8-6-12)19(17,18)16-11-13-4-3-9-15-10-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOZVNMQFRVXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)




![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)
